molecular formula C13H17NO B14528499 2-[(1S,3R)-3-phenylcyclopentyl]acetamide CAS No. 62457-62-9

2-[(1S,3R)-3-phenylcyclopentyl]acetamide

Cat. No.: B14528499
CAS No.: 62457-62-9
M. Wt: 203.28 g/mol
InChI Key: KHAOETKYNQPJJA-CMPLNLGQSA-N
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Description

2-[(1S,3R)-3-phenylcyclopentyl]acetamide is a chemical compound with the molecular formula C13H17NO It is known for its unique structure, which includes a phenyl group attached to a cyclopentyl ring, further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,3R)-3-phenylcyclopentyl]acetamide typically involves the reaction of 3-phenylcyclopentanone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,3R)-3-phenylcyclopentyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-[(1S,3R)-3-phenylcyclopentyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1S,3R)-3-phenylcyclopentyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenylcyclopentanone: A precursor in the synthesis of 2-[(1S,3R)-3-phenylcyclopentyl]acetamide.

    3-phenylcyclopentylamine: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a phenyl group, cyclopentyl ring, and acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

62457-62-9

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-[(1S,3R)-3-phenylcyclopentyl]acetamide

InChI

InChI=1S/C13H17NO/c14-13(15)9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H2,14,15)/t10-,12+/m0/s1

InChI Key

KHAOETKYNQPJJA-CMPLNLGQSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)N)C2=CC=CC=C2

Canonical SMILES

C1CC(CC1CC(=O)N)C2=CC=CC=C2

Origin of Product

United States

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